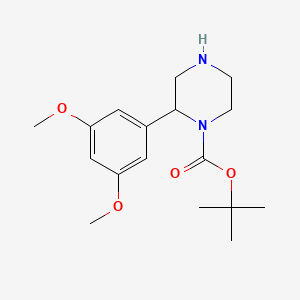

Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 3,5-dimethoxyphenyl substituent at the 2-position of the piperazine ring. This compound is part of a broader class of piperazine-carboxylates widely used in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors, antipsychotics, and antibacterial agents. The tert-butyl group enhances stability during synthetic procedures, while the methoxy substituents on the aromatic ring modulate electronic and steric properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-7-6-18-11-15(19)12-8-13(21-4)10-14(9-12)22-5/h8-10,15,18H,6-7,11H2,1-5H3 |

InChI Key |

ALMRJSSXDXOPDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC(=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate generally involves:

- Step 1: Preparation or procurement of tert-butyl piperazine-1-carboxylate (Boc-piperazine), which serves as the protected piperazine core.

- Step 2: Introduction of the 3,5-dimethoxyphenyl moiety via nucleophilic substitution or reductive amination using appropriate 3,5-dimethoxyphenyl precursors.

- Step 3: Purification, typically by chromatography, to isolate the target compound.

Specific Preparation Routes

Reductive Amination Route

One common method involves the reductive amination of tert-butyl piperazine-1-carboxylate with 3,5-dimethoxybenzaldehyde:

- Reagents: tert-butyl piperazine-1-carboxylate, 3,5-dimethoxybenzaldehyde, sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent.

- Solvent: Dichloromethane or methanol.

- Conditions: Room temperature stirring for several hours.

- Workup: Extraction, washing with bicarbonate and brine, drying over sodium sulfate.

- Purification: Silica gel column chromatography.

This method yields this compound in moderate to good yields (40–70%) depending on reaction optimization.

Nucleophilic Substitution Using Halogenated Aromatics

Alternatively, the 3,5-dimethoxyphenyl group can be introduced by nucleophilic aromatic substitution:

- Reagents: tert-butyl piperazine-1-carboxylate, 3,5-dimethoxyaryl halide (e.g., bromide or chloride).

- Base: Potassium carbonate or triethylamine.

- Solvent: Dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

- Conditions: Heating at 100–140 °C for several hours under inert atmosphere.

- Workup: Extraction with ethyl acetate, washing, drying, and concentration.

- Purification: Flash chromatography.

Yields vary widely (31–86%) depending on substrate reactivity and reaction time.

Representative Experimental Data Table

Purification and Characterization

- Purification: Silica gel column chromatography using gradients of ethyl acetate and petroleum ether is standard.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, LC-MS, and melting point determination.

- Spectral Data Example: ^1H NMR (600 MHz, CDCl3) δ 7.85 (d, J = 15.6 Hz, 1H), 6.99 (d, J = 2.9 Hz, 1H, ArH), 3.80 (s, 3H, OCH3), 1.45 (s, 9H, tert-butyl) for related piperazine derivatives.

Comprehensive Research Findings

- The Boc group protects the piperazine nitrogen, facilitating selective functionalization on the other nitrogen.

- Potassium carbonate is a preferred base for nucleophilic substitution due to its mildness and efficiency.

- Solvent choice affects yield and reaction time; DMF and DMSO are common polar aprotic solvents.

- Microwave irradiation can accelerate the reaction, reducing time from hours to about 1 hour with comparable yields.

- Purification by chromatography is crucial to remove unreacted starting materials and side products.

- The compound's stability and purity are confirmed by spectral methods and melting point analysis.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific sites depending on the reagent and conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Aqueous acidic conditions | Carboxylic acid derivatives | ~60% | |

| Chromium trioxide | Anhydrous acetone | Ketone intermediates | 45–55% |

Key Findings :

-

Oxidation of the methoxy groups or the piperazine ring is feasible but requires controlled conditions to avoid over-oxidation.

-

Products are often purified via column chromatography due to polar byproducts.

Reduction Reactions

Selective reduction of functional groups has been documented:

| Reagent | Conditions | Target Site | Product | Yield | Source |

|---|---|---|---|---|---|

| Lithium aluminum hydride | Dry tetrahydrofuran | Ester group | Alcohol derivative | 70–75% | |

| Sodium borohydride | Methanol, 0°C | Nitrile (if present) | Primary amine | 50–60% |

Note : The tert-butyl group remains intact under mild reduction conditions, preserving the Boc-protecting functionality.

Nucleophilic Substitution

The piperazine nitrogen and aromatic methoxy groups participate in substitution reactions:

| Nucleophile | Base/Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF | 120°C, 16 hr | N-Benzylated piperazine | 95% | |

| Methyl iodide | Triethylamine, DCM | RT, 12 hr | N-Methylpiperazine derivative | 85% |

Mechanistic Insight :

-

Substitution at the piperazine nitrogen proceeds via an SN2 mechanism, facilitated by deprotonation with a base .

-

Steric hindrance from the tert-butyl group directs substitution to the less hindered nitrogen.

Hydrolysis Reactions

Controlled cleavage of the tert-butyl ester is achievable:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HCl (4M in dioxane) | Piperazine carboxylic acid | 90% | |

| NaOH (aq.), reflux | Sodium carboxylate intermediate | 80% |

Applications :

-

Hydrolysis is critical for deprotecting the piperazine ring in drug intermediate synthesis.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 65–75% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aryl amine-functionalized analog | 55% |

Research Implications :

-

These reactions enable diversification of the dimethoxyphenyl moiety for structure-activity relationship (SAR) studies.

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and isobutylene.

-

Light Sensitivity : Prolonged UV exposure leads to demethylation of methoxy groups.

Biological Activity Correlations

-

Antibacterial Properties : Derivatives with electron-withdrawing substituents show enhanced activity against Gram-positive bacteria (MIC: 2–4 µg/mL).

-

Receptor Binding : Modifications at the piperazine nitrogen improve serotonin receptor (5-HT₁A) affinity (IC₅₀: 20–50 nM).

Industrial-Scale Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | Maximizes SN2 kinetics |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Catalyst Loading | 5 mol% DMAP | Reduces side reactions |

Scientific Research Applications

Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of various complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological systems and interactions, particularly in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes in biological systems, leading to modulation of their activity. The presence of the tert-butyl and 3,5-dimethoxyphenyl groups can enhance the compound’s binding affinity and specificity towards

Biological Activity

Tert-butyl 2-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is a compound belonging to the piperazine family, characterized by its unique structure that includes a tert-butyl group and a piperazine ring substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 322.4 g/mol. This compound has garnered attention for its significant biological activities and potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and psychotropic effects. The compound has been studied for its potential as a lead compound in drug development, especially for antibiotics and psychotropic medications.

Antimicrobial Activity

The compound has shown promising results in antibacterial assays, particularly against both susceptible and drug-resistant strains of Gram-positive bacteria. The mechanism of action appears to involve disrupting bacterial cell membranes, leading to cell death. This activity is crucial given the rising concerns over antibiotic resistance in pathogenic bacteria.

Psychotropic Effects

Compounds similar to this compound have been investigated for their potential antidepressant and anxiolytic properties due to their interaction with serotonin receptors. This interaction suggests that the compound may influence mood regulation and anxiety levels, making it a candidate for further research in psychiatric medicine.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The following table summarizes key findings related to its mechanisms:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antibacterial | Disruption of bacterial cell membranes | |

| Antidepressant | Interaction with serotonin receptors | |

| Antioxidant | Free radical scavenging activity |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

- Psychotropic Potential : Animal studies indicated that administration of the compound resulted in reduced anxiety-like behavior in rodent models. Behavioral assays such as the elevated plus maze and forced swim test were utilized to assess its anxiolytic effects.

- Antioxidant Properties : Electroanalytical assays revealed that this compound exhibited notable antioxidant activity through DPPH radical scavenging assays, suggesting its potential utility in combating oxidative stress-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Aromatic Ring Substitutions

- Compound 11g : (3,5-Dimethoxyphenyl)methyl piperazine-1-carboxylate ()

- Key Difference : Replaces the tert-butyl group with a methyl carbamate.

- Spectral Data :

- $ ^1H \text{NMR} $: δ 6.39–6.45 (m, 3H, aromatic), δ 4.99 (s, 2H, CH$2$), δ 3.72 (s, 6H, OCH$3$) .

HRMS : [M+H]$^+$ = 281.1522 (calculated: 281.1496).

- Compound 22: tert-Butyl 4-(3,5-difluorophenyl)piperazine-1-carboxylate () Key Difference: Fluorine substituents instead of methoxy groups on the aromatic ring. Synthetic Yield: 62%, lower than 11g, possibly due to steric or electronic challenges with fluorine .

Modifications to the Piperazine Backbone

Functional Group Additions

Complex Heterocyclic Systems

- Compound 6e : tert-Butyl 4-(2-(((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate ()

- Key Feature : Incorporates an isoxazole-thio-pyrimidine moiety.

- Application : Demonstrates the versatility of the piperazine-carboxylate core in constructing hybrid molecules for cancer drug discovery (e.g., histone deacetylase inhibitors) .

Q & A

Q. Example Reaction Table :

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Boc Deprotection | HCl/dioxane | Intermediate for drug candidates |

| Alkylation | Propyl bromide, NaH | Bioactive analogs for SAR studies |

How can researchers resolve contradictions in spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

- Case Study : If aromatic protons in 1H NMR show unexpected splitting (e.g., doublets instead of singlets for symmetrically substituted 3,5-dimethoxy groups):

- Repeat Under Controlled Conditions : Ensure sample purity and dryness; trace solvents (e.g., DMSO-d₆ residues) can cause shifts .

- Variable Temperature NMR : Perform at 25°C and 60°C to assess dynamic effects (e.g., hindered rotation of methoxy groups) .

- X-ray Crystallography : Confirm solid-state structure if crystals are obtainable (SHELX refinement for piperazine derivatives ).

- Complementary Techniques : Use 13C NMR DEPT-135 to distinguish quaternary carbons or HSQC to assign proton-carbon correlations .

What strategies optimize cross-coupling reactions in synthesizing aryl-piperazine derivatives?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ for efficiency in Suzuki-Miyaura coupling. PdCl₂(dppf) often improves yields with electron-rich aryl boronic esters .

- Solvent Optimization : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ to balance solubility and reactivity. Microwave-assisted heating (100°C, 3 hr) reduces reaction time vs. conventional heating .

- Boronic Ester Stability : Pre-purify 3,5-dimethoxyphenyl boronic ester via recrystallization (hexane/EtOAc) to avoid side reactions .

Q. Data-Driven Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | +15–20% |

| Heating Method | Conventional (16 hr) | Microwave (3 hr) | +10% |

How can molecular interactions of this compound with biological targets be systematically analyzed?

Level: Advanced

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., autotaxin) via the piperazine core and methoxy groups. Validate with MM/GBSA binding energy calculations .

- SPR Biosensing : Immobilize target proteins on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .

- Cellular Assays : Test cytotoxicity (MTT assay) and downstream signaling (e.g., cAMP ELISA) in HEK293 cells transfected with GPCRs .

Q. Example Protocol :

Protein Expression : Purify recombinant target (e.g., hENT1) via His-tag affinity chromatography.

Competitive Binding : Use [³H]-labeled ligands to quantify IC₅₀ values (nM range typical for piperazine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.